2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
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Overview
Description
2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic and heterocyclic structures allow it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-(3-pyridylmethylene)oxazole-5(4H)-one: Lacks the nitro group, which may affect its reactivity and applications.
2-(4-Nitrophenyl)-4-(3-pyridylmethylene)oxazole-5(4H)-one: Lacks the methyl group, which may influence its physical properties and interactions.
2-(4-Methyl-3-nitrophenyl)-4-(2-pyridylmethylene)oxazole-5(4H)-one: Has a different position of the pyridine ring, potentially altering its chemical behavior.
Uniqueness
2-{3-nitro-4-methylphenyl}-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, as well as the specific positioning of the pyridine ring
Properties
Molecular Formula |
C16H11N3O4 |
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Molecular Weight |
309.28g/mol |
IUPAC Name |
(4Z)-2-(4-methyl-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11N3O4/c1-10-4-5-12(8-14(10)19(21)22)15-18-13(16(20)23-15)7-11-3-2-6-17-9-11/h2-9H,1H3/b13-7- |
InChI Key |
NNHQTSOGKHXVBF-QPEQYQDCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)[N+](=O)[O-] |
SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
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